molecular formula C13H15NO3 B2462394 (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1354970-89-0

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2462394
CAS No.: 1354970-89-0
M. Wt: 233.267
InChI Key: ITKCGEBAAOLKSC-LLVKDONJSA-N
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Description

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a 3-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the 3-Methylbenzoyl Group: The 3-methylbenzoyl group can be introduced through an acylation reaction using 3-methylbenzoyl chloride and a suitable base, such as triethylamine.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a hydrolysis reaction of an ester precursor.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These methods often employ optimized reaction conditions, such as controlled temperature and pressure, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbenzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-(3-chlorobenzoyl)pyrrolidine-2-carboxylic acid
  • (2R)-1-(3-methoxybenzoyl)pyrrolidine-2-carboxylic acid
  • (2R)-1-(3-nitrobenzoyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 3-methylbenzoyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-4-2-5-10(8-9)12(15)14-7-3-6-11(14)13(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKCGEBAAOLKSC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N2CCC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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